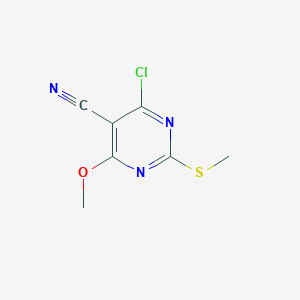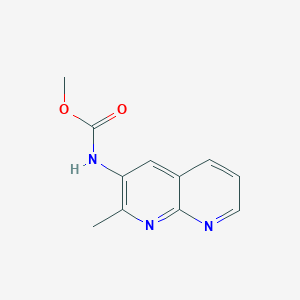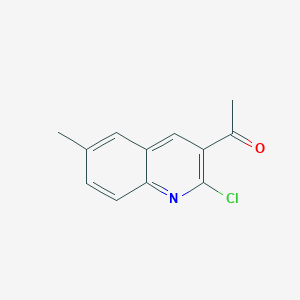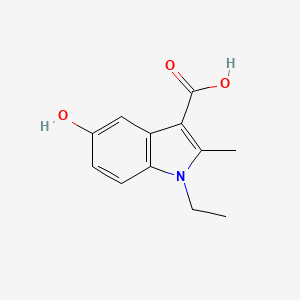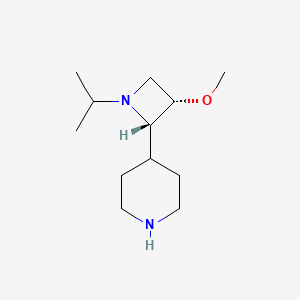
4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine is a complex organic compound that features both a piperidine and an azetidine ring Piperidine is a six-membered heterocyclic amine, while azetidine is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve hydrogenation or cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as a halide or ester .
Scientific Research Applications
4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of azetidine and piperidine rings on biological systems.
Medicine: It has potential as a lead compound in drug discovery, particularly for its effects on the central nervous system.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The azetidine ring may also play a role in the compound’s biological effects, although its exact mechanism is still under investigation .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a six-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring.
Piperine: An alkaloid with a piperidine ring, known for its biological activity
Uniqueness
4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine is unique due to the combination of both piperidine and azetidine rings in its structure. This dual-ring system may confer unique biological properties and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
4-[(2S,3S)-3-methoxy-1-propan-2-ylazetidin-2-yl]piperidine |
InChI |
InChI=1S/C12H24N2O/c1-9(2)14-8-11(15-3)12(14)10-4-6-13-7-5-10/h9-13H,4-8H2,1-3H3/t11-,12-/m0/s1 |
InChI Key |
WLEJSTDJPLZDDI-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)N1C[C@@H]([C@@H]1C2CCNCC2)OC |
Canonical SMILES |
CC(C)N1CC(C1C2CCNCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15068249.png)
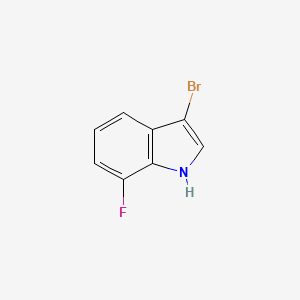
![3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15068258.png)

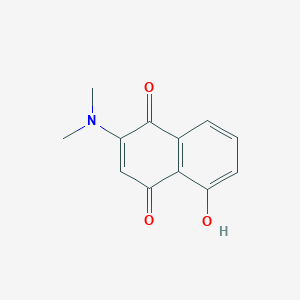
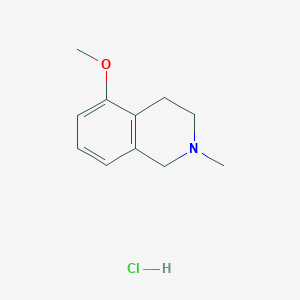
![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine](/img/structure/B15068273.png)

